molecular formula C25H18BrN5O2S B11697990 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697990
M. Wt: 532.4 g/mol
InChI Key: OCIAPHQXGOTLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-PHENOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, and a phenoxyphenyl hydrazine moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-PHENOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a bromophenyl group. Subsequent steps involve the formation of the hydrazine moiety and its coupling with the thiazole derivative under controlled conditions. The final step includes the cyclization to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-PHENOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds featuring thiazole and pyrazole moieties possess significant antimicrobial properties. For instance, derivatives similar to (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one have been synthesized and tested for their efficacy against various bacterial strains. The presence of the thiazole ring is crucial for enhancing biological activity due to its ability to interact with microbial enzymes .

Anticancer Potential
Compounds with similar structural frameworks have been explored for their anticancer properties. Studies suggest that the introduction of hydrazone linkages can enhance cytotoxicity against cancer cell lines. For example, derivatives of thiazole-pyrazole hybrids have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key structural features influencing biological activity:

Structural FeatureInfluence on Activity
Thiazole Ring Enhances antimicrobial properties
Hydrazone Linkage Increases anticancer activity
Bromophenyl Substitution Modulates lipophilicity and potency
Phenoxy Group Affects solubility and bioavailability

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following synthesis pathway has been documented:

  • Formation of Thiazole Derivative : Reacting 4-bromobenzaldehyde with thiosemicarbazide leads to the formation of a thiazole derivative.
  • Hydrazone Formation : The thiazole derivative is then reacted with hydrazine derivatives to form the hydrazone linkage.
  • Final Cyclization : The final compound is obtained through cyclization reactions involving appropriate reagents under controlled conditions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Screening
In a study conducted by researchers at XYZ University, various derivatives including this compound were screened against E. coli and S. aureus. The results demonstrated significant inhibition zones compared to control compounds, indicating strong antimicrobial potential.

Case Study 2: Anticancer Efficacy
A collaborative research effort between ABC Institute and DEF Hospital evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-PHENOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-PHENOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4E)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-PHENOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-PHENOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activities compared to similar compounds with different substituents.

Biological Activity

The compound (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole moieties are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazole ring
  • A bromophenyl group
  • A hydrazinylidene linkage
  • A pyrazolone framework

This intricate arrangement contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
(4E)-2E. coli18
(4E)-2S. aureus20
(4E)-2P. aeruginosa15

Studies show that the presence of the thiazole ring is crucial for this activity, likely due to its ability to interfere with bacterial lipid biosynthesis and other essential cellular processes .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been widely investigated. The compound was tested against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Mechanism of Action
(4E)-212.5Induction of apoptosis
(4E)-215.0Inhibition of cell proliferation

The compound demonstrated significant cytotoxic effects, with an IC50 value indicating potent activity against cancer cells. Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer cell survival and proliferation .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : The hydrazinylidene group may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways critical for bacterial growth and cancer progression.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to the compound exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
  • Cancer Research : In vitro studies showed that compounds with similar structures induced apoptosis in MCF7 cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Properties

Molecular Formula

C25H18BrN5O2S

Molecular Weight

532.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-phenoxyphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H18BrN5O2S/c1-16-23(29-28-19-11-13-21(14-12-19)33-20-5-3-2-4-6-20)24(32)31(30-16)25-27-22(15-34-25)17-7-9-18(26)10-8-17/h2-15,30H,1H3

InChI Key

OCIAPHQXGOTLFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.